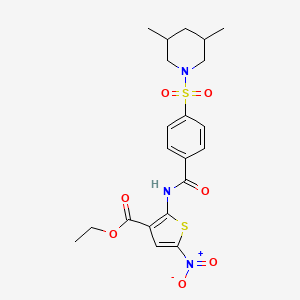

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7S2/c1-4-31-21(26)17-10-18(24(27)28)32-20(17)22-19(25)15-5-7-16(8-6-15)33(29,30)23-11-13(2)9-14(3)12-23/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSKXVGAZABUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a nitrothiophene moiety and a piperidine-derived sulfonamide. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms that contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrothiophene showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Studies

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(4-(sulfonyl)benzamido)-5-nitrothiophene | MCF-7 (Breast Cancer) | 15 | |

| Ethyl 2-(4-(sulfonyl)benzamido)-5-nitrothiophene | HT-29 (Colon Cancer) | 10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Apoptosis Induction : In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .

- Cell Cycle Arrest : It has been observed that compounds with similar structures can cause cell cycle arrest at the G2/M phase in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide- and sulfone-containing derivatives. Below is a comparative analysis with structurally related compounds:

Functional Comparisons

Sulfonyl Group Impact :

The 3,5-dimethylpiperidine sulfonyl group in the target compound and BA93007 enhances solubility and may modulate interactions with hydrophobic enzyme pockets. In contrast, fluorinated sulfones (e.g., compounds) prioritize chemical stability and resistance to metabolic degradation, often for industrial applications .

BA93007’s benzodioxol group, however, introduces π-π stacking capabilities, which could improve binding to aromatic-rich biological targets .

Biological Activity: Sulfones broadly exhibit antimicrobial, anticancer, and anti-inflammatory properties . While the target compound’s nitro-thiophene core aligns with known kinase inhibitors (e.g., nilotinib analogues), direct evidence of its efficacy is absent. By contrast, benzimidazole sulfones () demonstrate validated anti-inflammatory effects via COX-2 inhibition .

Research Findings and Data Gaps

- Target Compound: No peer-reviewed studies explicitly detail its synthesis or bioactivity. Its structural resemblance to BA93007 suggests plausible utility in drug discovery pipelines, but further in vitro assays are needed.

- Sulfone Derivatives : Evidence highlights sulfones’ versatility, but substituent choice critically determines specificity. For example, fluorinated sulfones () are prioritized in material science, whereas heterocyclic sulfones (e.g., thiophene/benzimidazole) dominate medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.